molecular formula C22H22N4OS2 B2701252 N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide CAS No. 690645-34-2

N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide

Cat. No. B2701252
CAS RN: 690645-34-2
M. Wt: 422.57
InChI Key: DWOXKUNVRHPVDL-UHFFFAOYSA-N
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Description

N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide, also known as PTTP, is a novel compound with potential applications in scientific research. PTTP is a thiazolo-triazole derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Anticancer Activity

N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide and related compounds have been explored for their anticancer properties. A study focusing on the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety demonstrated potent anticancer activities against cell lines of Hepatocellular carcinoma (HepG-2), with certain compounds showing significant inhibitory effects (Gomha et al., 2017). This underscores the potential of such compounds in developing anticancer therapies.

Antimicrobial Activity

The antimicrobial effects of compounds related to this compound have also been documented. Research into new thiazole derivatives of triazoles synthesized for this purpose revealed significant antifungal and antibacterial activity against a variety of pathogens, including Candida albicans and Escherichia coli (Turan-Zitouni et al., 2005). This highlights the compound's potential in addressing drug-resistant microbial infections.

Corrosion Inhibition

Benzothiazole derivatives, closely related to the chemical structure of interest, have been studied for their corrosion inhibiting effects against steel in acidic solutions. These studies have shown that such compounds offer higher inhibition efficiencies and stability, suggesting their utility in protecting metal surfaces in industrial applications (Hu et al., 2016).

Biological Activity Evaluation

The biological activity of triazene derivatives containing benzothiazole rings, akin to the structure of this compound, has been evaluated, showing that these compounds exhibit promising cytotoxic activity against cancer cell lines. This research provides a foundation for the development of new cancer treatments (Alamri et al., 2020).

Mechanism of Action

Target of Action

The primary targets of N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The targets for these effects often include various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The exact mode of action of This compound It can be inferred from related compounds that its interaction with targets likely involves the formation of specific interactions with different target receptors . This is due to the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, which is a part of the compound’s structure .

Biochemical Pathways

The biochemical pathways affected by This compound Based on the pharmacological activities of related compounds, it can be inferred that this compound may affect various pathways related to cancer, inflammation, microbial infections, and enzymatic processes .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.

Result of Action

The molecular and cellular effects of This compound Based on the pharmacological activities of related compounds, it can be inferred that this compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .

properties

IUPAC Name

3-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS2/c1-16-7-9-18(10-8-16)19-15-29-22-25-24-21(26(19)22)28-14-12-20(27)23-13-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOXKUNVRHPVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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